Methyl 2-bromobenzofuran-6-carboxylate
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Overview
Description
Methyl 2-bromobenzofuran-6-carboxylate is an organic compound with the molecular formula C10H7BrO3 It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromobenzofuran-6-carboxylate can be synthesized through several methods. One common approach involves the bromination of benzofuran derivatives followed by esterification. For instance, the starting material, 2-bromobenzofuran, can be reacted with methyl chloroformate in the presence of a base such as triethylamine to yield the desired ester .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale bromination and esterification processes. These processes are typically optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromobenzofuran-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
Methyl 2-bromobenzofuran-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromobenzofuran-6-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromobenzofuran-2-carboxylate
- Ethyl 2-bromobenzofuran-6-carboxylate
- 2-Bromo-1-benzofuran-6-carboxylic acid
Uniqueness
Methyl 2-bromobenzofuran-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H7BrO3 |
---|---|
Molecular Weight |
255.06 g/mol |
IUPAC Name |
methyl 2-bromo-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C10H7BrO3/c1-13-10(12)7-3-2-6-5-9(11)14-8(6)4-7/h2-5H,1H3 |
InChI Key |
LIKRSWAQDNZFCL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(O2)Br |
Origin of Product |
United States |
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